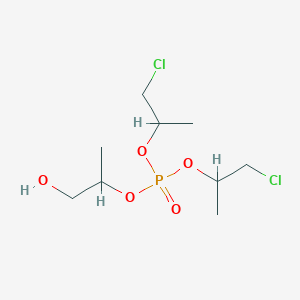![molecular formula C9H16ClN B1145851 (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride CAS No. 1820572-35-7](/img/structure/B1145851.png)
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as endo-tetrahydrodicyclopentadiene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (1R,2R,5S,6S)-Tricyclo[4.3.1.12,5]undecane was synthesized by hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane with sulphuric acid and n-pentane .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride” include a molecular weight of 136.234, a density of 1.0±0.1 g/cm3, a boiling point of 192.5±0.0 °C at 760 mmHg, a melting point of 75ºC, and a flash point of 40.6±0.0 °C .Scientific Research Applications
-
Scientific Field: Environmental Chemistry
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the study of environmental pollutants .
- Method of Application : These compounds can be used as markers or tracers in environmental samples .
- Results : The results can help in understanding the sources and pathways of pollutants in the environment .
-
Scientific Field: Biochemistry
- Application : Tricyclo[5.2.1.02,6]decane compounds can potentially be used in the study of biochemical processes .
- Method of Application : These compounds can be used as probes to study enzyme activity, protein folding, and other biochemical processes .
- Results : The results can provide insights into the mechanisms of these processes and potentially lead to the development of new drugs or therapies .
properties
IUPAC Name |
(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8-,9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBWKCSAOQKIY-JGJABSLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






